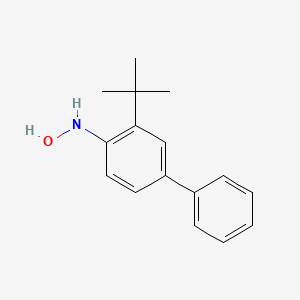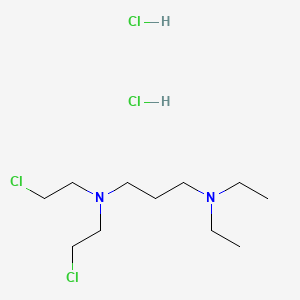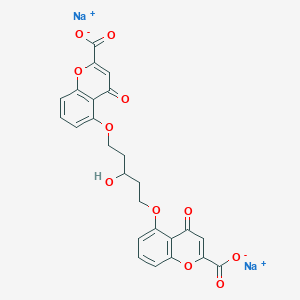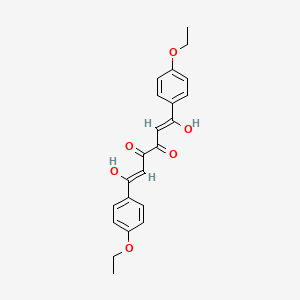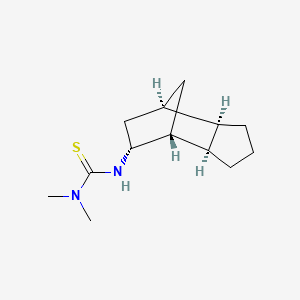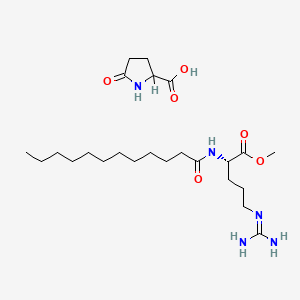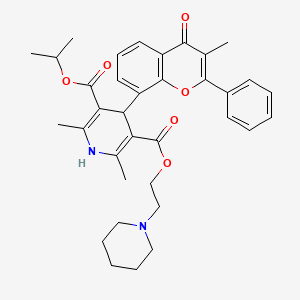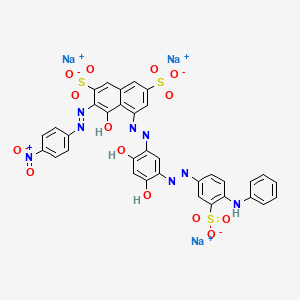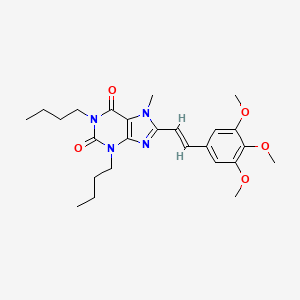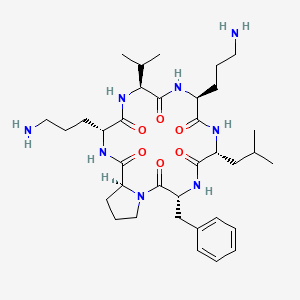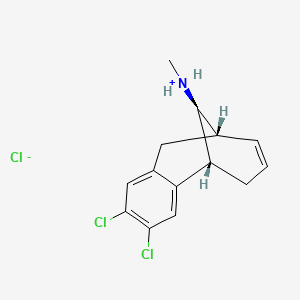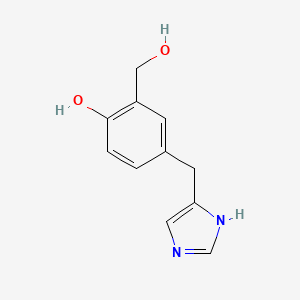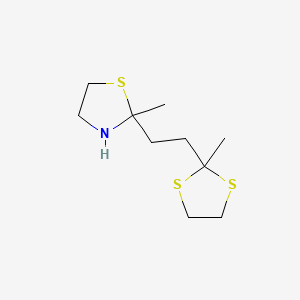
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is an organic compound that features a thiazolidine ring fused with a dithiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of 2-methyl-1,3-dithiolane with a thiazolidine derivative under specific conditions. The reaction is often catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiazolidine derivatives
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The thiazolidine ring can interact with biological molecules, potentially disrupting microbial cell walls or interfering with enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-2-methyl-1,3-dithiolane
- 1,3-Dithiolane, 2-acetyl-2-methyl-
- Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate
Uniqueness
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to its combination of a thiazolidine ring and a dithiolane ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
156000-10-1 |
|---|---|
Molekularformel |
C10H19NS3 |
Molekulargewicht |
249.5 g/mol |
IUPAC-Name |
2-methyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C10H19NS3/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h11H,3-8H2,1-2H3 |
InChI-Schlüssel |
XGTZGWJPFLTBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NCCS1)CCC2(SCCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


